molecular formula C10H8BrNO2 B6168727 methyl 2-(5-bromo-2-cyanophenyl)acetate CAS No. 1261443-55-3

methyl 2-(5-bromo-2-cyanophenyl)acetate

Cat. No.: B6168727
CAS No.: 1261443-55-3
M. Wt: 254.1
InChI Key:
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Description

Methyl 2-(5-bromo-2-cyanophenyl)acetate is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 5-position and a cyano group at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(5-bromo-2-cyanophenyl)acetate can be synthesized through several methods. One common approach involves the bromination of methyl 2-cyanophenylacetate, followed by esterification. The bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The esterification step involves reacting the brominated intermediate with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-2-cyanophenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).

    Reduction: Reducing agents (e.g., LiAlH4) in anhydrous solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., KMnO4) in aqueous or organic solvents.

Major Products

    Substitution: Formation of substituted phenylacetates.

    Reduction: Formation of amines.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 2-(5-bromo-2-cyanophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(5-bromo-2-cyanophenyl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and cyano groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-bromo-5-cyanophenyl)acetate
  • Methyl 2-(4-bromo-2-cyanophenyl)acetate
  • Methyl 2-(3-bromo-2-cyanophenyl)acetate

Uniqueness

Methyl 2-(5-bromo-2-cyanophenyl)acetate is unique due to the specific positioning of the bromine and cyano groups on the phenyl ring. This structural arrangement can lead to distinct reactivity and biological activity compared to its isomers. The compound’s unique properties make it valuable for targeted synthesis and research applications.

Properties

CAS No.

1261443-55-3

Molecular Formula

C10H8BrNO2

Molecular Weight

254.1

Purity

0

Origin of Product

United States

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